molecular formula C49H63N13O7 B1664770 D-Phenylalaninamide, N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl- CAS No. 212966-15-9

D-Phenylalaninamide, N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl-

Cat. No. B1664770
M. Wt: 946.1 g/mol
InChI Key: ADIUJENJSJKNSC-FKJNZLKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-178335 is a pure somatostatin (SRIF) antagonist. SRIF is the main inhibitory peptide regulating growth hormone (GH) secretion. AC-178335 has an affinity constant (Ki) of 172 +/- 12 nM, and blocks SRIF inhibition of adenylate cyclase in vitro (IC50 = 5.1 +/- 1.4 microM). It induces GH release when given alone (50 micrograms intravenously) to anesthetized rats with or without pretreatment with a long-acting SRIF agonist.

Scientific Research Applications

Synthesis of Peptides Related to Corticotropin and α-MSH

D-Phenylalaninamide and related peptides have been synthesized for studying the N-terminal structure of corticotropin and α-melanocyte-stimulating hormone (α-MSH). These syntheses have provided insights into the amino acid sequences responsible for the adrenocorticotropic activity of these hormones. For instance, Inouye (1965) synthesized peptides corresponding to positions 6-9, 6-10, and 5-10 of corticotropin and α-MSH molecules, which played a key role in understanding their biological activities (Inouye, 1965).

Treatment with Sodium Hydroxide and Melanocyte-Stimulating Activity

Research by Hano et al. (1966) revealed that treating l-histidyl-l-phenylalanyl-l-arginyl-l-tryptophylglycine, a common fragment of α- and β-MSH and ACTH, with sodium hydroxide significantly increased its melanocyte-stimulating activity in vitro. This study highlighted the potential for chemical modification to enhance the biological activity of peptides (Hano, Koida, Yajima, Kubo, & Oshima, 1966).

Synthesis and Melanocyte-Stimulating Activity

Further research on the synthesis of various peptides, such as glycyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine, has contributed to understanding the structure-activity relationships in melanocyte-stimulating hormones. Studies like those conducted by Schnabel and Li (1960) have shown the impact of peptide chain length on biological activity, particularly in relation to melanocyte stimulation (Schnabel & Li, 1960).

Synthesis of Stereomeric Pentapeptides and Their Biological Activities

The synthesis of different stereoisomeric pentapeptides, as described by Yajima, Kubo, and Okada (1965), has provided valuable information on the role of stereochemistry in the biological activities of these peptides. Their research showed how the arrangement of amino acids affects melanocyte-stimulating activities (Yajima, Kubo, & Okada, 1965).

Ribosomal Binding and Dipeptide Formation

Studies on peptidyl-tRNA, such as those by Heckler et al. (1988), have explored the role of peptides containing D-amino acids in the peptidyltransferase reaction. This research is significant for understanding the molecular mechanisms of protein synthesis and the role of specific amino acids in this process (Heckler, Roesser, Xu, Chang, & Hecht, 1988).

properties

CAS RN

212966-15-9

Product Name

D-Phenylalaninamide, N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl-

Molecular Formula

C49H63N13O7

Molecular Weight

946.1 g/mol

IUPAC Name

(2R,3R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C49H63N13O7/c1-4-29(2)42(62-47(68)39(23-32-16-9-6-10-17-32)60-46(67)41(57-30(3)63)25-34-27-53-28-56-34)48(69)58-37(20-13-21-54-49(51)52)44(65)61-40(24-33-26-55-36-19-12-11-18-35(33)36)45(66)59-38(43(50)64)22-31-14-7-5-8-15-31/h5-12,14-19,26-29,37-42,55H,4,13,20-25H2,1-3H3,(H2,50,64)(H,53,56)(H,57,63)(H,58,69)(H,59,66)(H,60,67)(H,61,65)(H,62,68)(H4,51,52,54)/t29-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

ADIUJENJSJKNSC-FKJNZLKYSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

HFIRWF

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AC-178335;  AC178335;  AC 178335

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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